molecular formula C7H5BrClI B11832217 1-Bromo-4-chloro-2-(iodomethyl)benzene

1-Bromo-4-chloro-2-(iodomethyl)benzene

Cat. No.: B11832217
M. Wt: 331.37 g/mol
InChI Key: LKGXYEBWMGPLBH-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(iodomethyl)benzene is an organohalide compound with the molecular formula C7H5BrClI It is a derivative of benzene, where three hydrogen atoms are replaced by bromine, chlorine, and iodomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(iodomethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(iodomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biphenyl compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(iodomethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties and activities .

Comparison with Similar Compounds

Comparison: 1-Bromo-4-chloro-2-(iodomethyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical transformations .

Properties

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

1-bromo-4-chloro-2-(iodomethyl)benzene

InChI

InChI=1S/C7H5BrClI/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4H2

InChI Key

LKGXYEBWMGPLBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CI)Br

Origin of Product

United States

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